N(epsilon)-(Carboxymethyl)hydroxylysine

Description

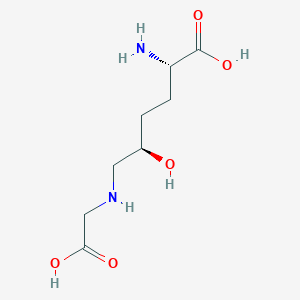

Structure

2D Structure

3D Structure

Properties

CAS No. |

130985-18-1 |

|---|---|

Molecular Formula |

C8H16N2O5 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(2S,5R)-2-amino-6-(carboxymethylamino)-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C8H16N2O5/c9-6(8(14)15)2-1-5(11)3-10-4-7(12)13/h5-6,10-11H,1-4,9H2,(H,12,13)(H,14,15)/t5-,6+/m1/s1 |

InChI Key |

YKQYHBPXDAVALT-RITPCOANSA-N |

SMILES |

C(CC(C(=O)O)N)C(CNCC(=O)O)O |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)O)O |

Canonical SMILES |

C(CC(C(=O)O)N)C(CNCC(=O)O)O |

Synonyms |

CMhL N(epsilon)-(carboxymethyl)hydroxylysine |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of N Epsilon Carboxymethyl Hydroxylysine

Precursors and Initial Non-Enzymatic Glycation Reactions

The journey to the formation of N(epsilon)-(Carboxymethyl)hydroxylysine begins with the non-enzymatic glycation of specific amino acid residues within proteins, a process that is a key part of the broader Maillard reaction.

Role of Hydroxylysine Residues in Protein Substrates

The primary precursor for the formation of this compound is the amino acid hydroxylysine . This amino acid is particularly abundant in collagen, the main structural protein in the extracellular matrix of various connective tissues in animals. The presence of hydroxylysine is crucial for the stability of collagen fibrils through its role in forming cross-links.

The initial step in the formation of CMhL is the non-enzymatic reaction between the epsilon-amino group of a hydroxylysine residue within a protein and the carbonyl group of a reducing sugar, such as glucose. This reaction forms a Schiff base, which is an unstable intermediate.

Integration within the Maillard Reaction Cascade

The formation of the Schiff base is the first step in the Maillard reaction , a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars. Following its formation, the Schiff base undergoes a rearrangement to form a more stable Amadori product. In the context of CMhL formation, the specific Amadori product is a ketoamine adduct to the hydroxylysine residue.

This glycated hydroxylysine residue is the direct precursor that will undergo further oxidative degradation to yield this compound. The accumulation of CMhL in tissues like skin collagen has been observed to increase with age, in parallel with the accumulation of N(epsilon)-(Carboxymethyl)lysine (CML) from lysine (B10760008) residues. nih.gov This suggests a common pathway of oxidative stress acting upon the respective glycated precursors.

Oxidative Mechanisms in this compound Formation

The conversion of the stable Amadori product of glycated hydroxylysine into this compound is an oxidative process. Several interconnected mechanisms involving reactive species are responsible for this transformation.

Contribution of Reactive Oxygen Species (ROS) and Oxidative Stress

Reactive Oxygen Species (ROS) are highly reactive chemical molecules derived from oxygen. Under conditions of oxidative stress , where there is an imbalance between the production of ROS and the body's ability to detoxify these reactive intermediates, ROS can inflict damage on various cellular components, including proteins.

The Amadori product of glycated hydroxylysine is susceptible to oxidative cleavage by ROS, such as the hydroxyl radical (•OH). This oxidative cleavage is a critical step in the formation of CMhL. The process is analogous to the formation of CML from glycated lysine, which is a well-established marker of general oxidative stress. nih.gove-jkfn.org The formation of CMhL is therefore considered a specific indicator of oxidative damage to proteins that are rich in hydroxylysine, such as collagen.

Involvement of Peroxynitrite-Mediated Pathways

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the reaction of superoxide (B77818) (O₂⁻) and nitric oxide (•NO). It is another key player in the oxidative damage of proteins. Research has demonstrated that peroxynitrite can induce the formation of CML through the oxidative cleavage of the Amadori product of glycated lysine. nih.gov

Given the parallel formation of CML and CMhL, it is highly probable that peroxynitrite also contributes to the formation of this compound by attacking the glycated hydroxylysine precursor. This pathway is particularly relevant in inflammatory conditions where the production of both superoxide and nitric oxide is elevated.

Formation via Myeloperoxidase System Activity

The myeloperoxidase (MPO) system is an essential component of the innate immune system, utilized by neutrophils to generate microbicidal agents. This system produces hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).

The MPO system has been shown to generate reactive aldehydes from amino acids, which can then modify proteins and lead to the formation of advanced glycation end products (AGEs) like CML. nih.govjci.org For instance, MPO can convert L-serine into glycolaldehyde, a reactive aldehyde that can subsequently react with lysine residues to form CML. While direct evidence for the MPO system's role in CMhL formation is less documented, it is plausible that similar mechanisms are at play, especially at sites of inflammation where MPO is active. The oxidants produced by the MPO system could contribute to the oxidative degradation of glycated hydroxylysine residues, thus forming CMhL.

Interplay between Glycoxidation and Lipid Peroxidation Products

The formation of CMhL is not solely dependent on the direct oxidation of glycated hydroxylysine. It is intricately linked to the broader cellular environment of oxidative stress, where both glycoxidation and lipid peroxidation products contribute to its synthesis.

Glycoxidation refers to the series of reactions involving the oxidation of sugars and glycated proteins. These reactions generate highly reactive dicarbonyl compounds, such as glyoxal (B1671930). Lipid peroxidation, the oxidative degradation of lipids, also produces these same reactive dicarbonyl species. nih.gov These molecules are key intermediates in the formation of CMhL.

Glyoxal, for instance, can be formed from the oxidation of glucose, the degradation of Amadori products, or the peroxidation of polyunsaturated fatty acids. nih.gov Once formed, glyoxal can readily react with the epsilon-amino group of hydroxylysine residues in proteins, leading to the formation of CMhL. This dual origin from both carbohydrate and lipid oxidation pathways underscores the interconnectedness of these two major sources of cellular damage. Consequently, CMhL is considered both an advanced glycation end-product (AGE) and an advanced lipoxidation end-product (ALE).

The interplay is further highlighted by the colocalization of glycoxidation markers like CML and lipid peroxidation markers in tissues, suggesting a common underlying mechanism of local oxidative stress driving their formation. researchgate.net

Enzymatic and Cellular Factors Influencing Formation Kinetics

Metal-Catalyzed Oxidation: Transition metals such as iron and copper are potent catalysts of the oxidation reactions that lead to the formation of CMhL precursors. researchgate.net The presence of these metal ions can significantly accelerate the oxidative degradation of both free sugars and their Amadori products, thereby increasing the pool of reactive dicarbonyls available to form CMhL.

Oxidative Stress and Antioxidant Defenses: The balance between pro-oxidant and antioxidant systems within the cell is a critical determinant of CMhL formation. Cellular conditions of high oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), promote both glycoxidation and lipid peroxidation. Enzymes that generate ROS, such as NADPH oxidase found in phagocytic cells, can contribute to the formation of CML and, by extension, CMhL. nih.gov Conversely, cellular antioxidant defense mechanisms, including enzymes like superoxide dismutase and catalase, as well as antioxidant molecules like glutathione (B108866) and vitamin E, can mitigate the formation of CMhL by quenching ROS and detoxifying reactive dicarbonyls. nih.gov

Cellular Metabolism: The metabolic state of a cell can influence the availability of precursors for CMhL formation. For example, hyperglycemia, a hallmark of diabetes mellitus, provides an abundance of glucose that can drive the initial glycation reactions. Alterations in lipid metabolism that lead to increased lipid peroxidation will also contribute to a higher rate of CMhL formation. The efficiency of cellular detoxification pathways for reactive dicarbonyls, such as the glyoxalase system which detoxifies methylglyoxal (B44143) and glyoxal, also plays a crucial role in controlling the levels of these CMhL precursors. nih.gov

The following table summarizes the key factors influencing the formation kinetics of this compound:

| Factor | Influence on CMhL Formation | Mechanism |

|---|---|---|

| Transition Metals (Fe, Cu) | Accelerates | Catalyze the oxidation of sugars and Amadori products. researchgate.net |

| Oxidative Stress (Increased ROS) | Increases | Promotes both glycoxidation and lipid peroxidation, generating precursors. nih.gov |

| Antioxidant Systems | Decreases | Neutralize reactive oxygen species and detoxify reactive dicarbonyls. nih.gov |

| Hyperglycemia | Increases | Provides excess glucose for the initial glycation of hydroxylysine. |

| Lipid Peroxidation | Increases | Generates reactive dicarbonyls that can react with hydroxylysine. nih.gov |

| Glyoxalase System | Decreases | Detoxifies key dicarbonyl precursors of CMhL. nih.gov |

Analytical and Detection Methodologies for N Epsilon Carboxymethyl Hydroxylysine

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and quantification of CMhL. Its high sensitivity and specificity allow for the precise measurement of this modified amino acid in complex biological matrices. The most common MS-based approaches involve coupling with either gas chromatography (GC) or liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry is a robust and well-established method for the quantification of CMhL, often performed alongside the analysis of CML. A key study in this area detailed the age-dependent accumulation of both CMhL and CML in human skin collagen, utilizing GC-MS for their measurement. nih.gov

Prior to GC-MS analysis, CMhL, being a polar and non-volatile amino acid derivative, must undergo a chemical derivatization process to increase its volatility. This typically involves a two-step procedure:

Esterification: The carboxyl groups of the molecule are esterified, for example, by reaction with acidified methanol (B129727) to form methyl esters.

Acylation: The amino and hydroxyl groups are then acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile derivatives.

Once derivatized, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that is characteristic of the derivatized CMhL, allowing for its specific detection and quantification. Selected Ion Monitoring (SIM) is often employed in GC-MS analysis to enhance sensitivity and specificity by focusing the mass spectrometer on specific fragment ions of the target analyte.

A common derivatization strategy for amino acids, including hydroxylysine derivatives, for GC-MS analysis involves the formation of their N(O,S)-alkoxycarbonyl alkyl esters. For instance, derivatization with an alkylchloroformate, such as ethylchloroformate, under aqueous conditions, followed by extraction, can yield volatile derivatives suitable for GC-MS analysis. While specific fragmentation patterns for derivatized CMhL are not extensively detailed in readily available literature, they would be determined by the specific derivatization reagent used and the inherent structure of the CMhL molecule.

Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of a wide range of biomolecules, including CMhL, due to its superior sensitivity, specificity, and high-throughput capabilities. The stable-isotope-dilution method is particularly powerful as it involves spiking the sample with a known amount of a stable isotope-labeled internal standard of CMhL. This internal standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. The use of an internal standard corrects for any sample loss during preparation and for variations in ionization efficiency, leading to highly accurate and precise quantification.

The analytical workflow for LC-MS/MS analysis of CMhL typically involves:

Protein Hydrolysis: The protein-bound CMhL is liberated from the protein backbone by acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures.

Sample Clean-up: The resulting hydrolysate is often subjected to a solid-phase extraction (SPE) step to remove interfering substances and enrich the analyte of interest.

Chromatographic Separation: The cleaned-up sample is injected into a liquid chromatograph, where CMhL is separated from other amino acids and components using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

Mass Spectrometric Detection: The eluent from the LC column is introduced into the tandem mass spectrometer. In the mass spectrometer, the CMhL molecules are ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated CMhL is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM).

While specific, validated MRM transitions for CMhL are not as widely published as those for CML, a hypothetical approach based on the structure of CMhL (molecular weight: 220.24 g/mol ) and common fragmentation patterns of similar molecules would involve monitoring the transition of the precursor ion [M+H]+ at m/z 221.2 to specific product ions. For the analogous and extensively studied CML (molecular weight: 204.23 g/mol ), the most common transition monitored is from the precursor ion at m/z 205.2 to product ions at m/z 84.1 and m/z 130.1. researchgate.netnih.gov It is expected that CMhL would exhibit similar fragmentation patterns, with characteristic losses of water and other small neutral molecules from the precursor ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method |

| N(epsilon)-(Carboxymethyl)lysine (CML) | 205.2 | 84.1, 130.1 | LC-MS/MS |

| N(epsilon)-(Carboxyethyl)lysine (CEL) | 219.1 | 84.1, 130.1 | LC-MS/MS |

Immunochemical Detection and Localization Methods

Immunochemical methods utilize the high specificity of antibody-antigen interactions to detect and quantify CMhL. These techniques are particularly valuable for high-throughput screening of samples and for visualizing the distribution of CMhL within tissues.

Enzyme-Linked Immunosorbent Assays (ELISA) for Protein-Bound Adducts

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay format that can be used for the quantification of protein-bound CMhL in biological fluids such as serum and plasma. The development of a reliable ELISA for CMhL requires the production of highly specific antibodies that can distinguish CMhL from other structurally similar AGEs, most importantly CML.

The principle of a competitive ELISA for CMhL would involve:

Microtiter plates are coated with a CMhL-protein conjugate (e.g., CMhL-BSA).

Samples containing unknown amounts of CMhL are added to the wells along with a fixed amount of a specific anti-CMhL antibody.

The CMhL in the sample competes with the CMhL-protein conjugate on the plate for binding to the antibody.

After an incubation period, the unbound reagents are washed away.

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary anti-CMhL antibody is added.

After another washing step, a substrate is added that is converted by the enzyme into a colored or chemiluminescent product.

The intensity of the signal is inversely proportional to the concentration of CMhL in the original sample.

Currently, commercially available ELISA kits are predominantly focused on the detection of CML. While some anti-CML antibodies may exhibit cross-reactivity with CMhL due to the shared carboxymethyl-lysine epitope, the extent of this cross-reactivity is often not well-characterized. For accurate and specific quantification of CMhL, the development and validation of ELISA kits using monoclonal or polyclonal antibodies with high specificity for CMhL are essential.

| ELISA Kit Target | Antibody Specificity | Typical Sample Types |

| N(epsilon)-(Carboxymethyl)lysine (CML) | Monoclonal or Polyclonal anti-CML | Serum, Plasma, Tissue Homogenates |

| N(epsilon)-(Carboxyethyl)lysine (CEL) | Monoclonal or Polyclonal anti-CEL | Serum, Plasma, Tissue Homogenates |

This table shows examples of commercially available ELISA kits for related AGEs, as CMhL-specific kits are not widely available.

Immunohistochemical Analysis for Tissue Distribution

Immunohistochemistry (IHC) is a powerful technique used to visualize the localization of specific antigens in tissue sections. IHC has been instrumental in demonstrating the accumulation of AGEs in various tissues in the context of aging and disease.

The application of IHC for the detection of CMhL would involve:

Tissue sections are prepared and mounted on microscope slides.

The sections are incubated with a primary antibody that specifically binds to CMhL.

A secondary antibody, which is conjugated to an enzyme or a fluorescent dye and recognizes the primary antibody, is then applied.

In the case of an enzyme-conjugated secondary antibody, a chromogenic substrate is added, which results in the formation of a colored precipitate at the site of the antigen.

The tissue sections are then counterstained and examined under a microscope to visualize the distribution and intensity of the staining, which corresponds to the location and abundance of CMhL.

Similar to the situation with ELISAs, the availability of highly specific anti-CMhL antibodies is a limiting factor for the widespread application of IHC for the specific detection of CMhL. Many studies on the tissue distribution of AGEs have utilized antibodies raised against CML-modified proteins. nih.gov While these studies provide valuable insights into the general patterns of glycoxidation, the specific contribution of CMhL to the observed staining patterns is often not definitively established. Future research would benefit from the development of well-characterized antibodies that can differentiate between CML and CMhL in tissue sections.

Chromatographic Separations for Compound Isolation and Characterization

Chromatographic techniques are fundamental to the analysis of CMhL, not only as a separation step prior to mass spectrometric detection but also for the isolation and purification of the compound for further characterization. The choice of chromatographic method depends on the specific goals of the analysis, the complexity of the sample matrix, and the physicochemical properties of CMhL.

Ion-Exchange Chromatography (IEC) is a powerful technique for the separation of charged molecules, including amino acids and their derivatives. CMhL, being an amino acid, possesses both amino and carboxyl groups and thus carries a net charge that is dependent on the pH of the surrounding solution. IEC can be used as a sample clean-up and enrichment step following acid hydrolysis of proteins. By carefully selecting the type of ion-exchange resin (cation or anion exchange) and the pH and ionic strength of the elution buffers, CMhL can be effectively separated from other amino acids and interfering compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most widely used chromatographic techniques for the analysis of a broad range of molecules. For the analysis of polar compounds like CMhL, several strategies can be employed:

Ion-Pairing Chromatography: An ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), is added to the mobile phase. This reagent forms a neutral ion pair with the charged CMhL molecule, increasing its retention on the nonpolar stationary phase of the RP-HPLC column.

Derivatization: As with GC-MS, CMhL can be derivatized to increase its hydrophobicity, thereby improving its retention and separation on an RP-HPLC column.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is well-suited for the separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through a partitioning mechanism.

Spectroscopic Techniques for Conformational Analysis of Modified Proteins

Circular Dichroism (CD) spectroscopy is a widely utilized technique for monitoring changes in the secondary structure of proteins upon modification. nih.govyoutube.com This method is based on the differential absorption of left and right-circularly polarized light by chiral molecules, such as proteins. researchgate.net The characteristic CD spectra in the far-ultraviolet (UV) region (typically 190-250 nm) provide quantitative estimations of the proportions of α-helices, β-sheets, turns, and random coil structures within a protein. researchgate.netnih.govmdpi.com

In a study on recombinant αA- and αB-crystallins modified with N(epsilon)-(carboxymethyl)lysine (CML), a structurally similar compound to CMhL, CD measurements detected a distinct conformational change in the CML-adducted proteins. nih.gov This indicates that the formation of these adducts can disrupt the regular secondary structural elements of the protein. While the specific study on α-crystallins did not observe high-molecular-weight aggregation as a result of CML formation, the detected conformational changes are significant as they can be precursors to functional alterations or aggregation in other proteins. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is another valuable tool for investigating protein secondary structure. nih.govresearchgate.net This technique measures the vibrations of molecules upon absorption of infrared radiation. For proteins, the amide I band (around 1650 cm⁻¹) is particularly sensitive to the secondary structure. nih.gov By analyzing the shape and position of this band, researchers can determine the relative amounts of α-helices, β-sheets, and other structures. researchgate.netnih.gov FTIR can be used to study structural changes induced by various factors, including chemical modifications like the formation of CMhL. ucl.ac.uk While specific studies focusing solely on FTIR analysis of CMhL-modified proteins are not extensively detailed in the provided context, the principles of the technique make it highly applicable for such investigations.

Fluorescence spectroscopy is a highly sensitive technique used to probe the tertiary structure of proteins and changes in the local environment of aromatic amino acid residues, primarily tryptophan and tyrosine. The intrinsic fluorescence of these residues is exquisitely sensitive to their surroundings. A shift in the emission maximum or a change in fluorescence intensity can indicate that the protein is unfolding or undergoing other conformational rearrangements. In the study of CML-modified α-crystallins, fluorescence measurements, alongside CD, confirmed that a conformational change had occurred. nih.gov This suggests that the modification by CML alters the local environment of the fluorescent amino acid residues, indicative of a change in the protein's tertiary structure.

The table below summarizes findings from a study on a related compound, N(epsilon)-(carboxymethyl)lysine (CML), which illustrates the application of spectroscopic techniques in analyzing modified proteins.

| Protein Studied | Spectroscopic Technique(s) Used | Key Findings on Conformational Change | Reference |

| Recombinant αA-Crystallin | Circular Dichroism, Fluorescence Spectroscopy | Detected a conformational change in the CML adducts. | nih.gov |

| Recombinant αB-Crystallin | Circular Dichroism, Fluorescence Spectroscopy | Detected a conformational change in the CML adducts. | nih.gov |

Biological Roles and Physiological Accumulation of N Epsilon Carboxymethyl Hydroxylysine

Age-Dependent Accumulation in Long-Lived Extracellular Matrix Proteins

N(epsilon)-(Carboxymethyl)hydroxylysine (CMhL) is a product of the oxidation of glycated hydroxylysine residues in proteins. nih.gov As a member of the advanced glycation end products (AGEs), its formation is an irreversible modification that has been observed to accumulate in long-lived proteins, particularly those in the extracellular matrix, as a function of age.

Accumulation in Human Skin Collagen

Research has demonstrated a significant age-dependent accumulation of this compound in human skin collagen. nih.gov In neonatal collagen, CMhL is present only at trace levels. nih.gov However, with increasing age, its concentration rises substantially. nih.gov Studies have quantified this increase, showing that by the age of 80, the concentration of CMhL in skin collagen reaches approximately 5 millimoles per mole of hydroxylysine. nih.gov This accumulation of CMhL occurs in parallel with the age-related increase of a similar compound, N(epsilon)-(Carboxymethyl)lysine (CML). nih.gov

The table below illustrates the age-dependent increase of CMhL in human skin collagen.

| Age Group | Approximate Concentration of this compound (mmol/mol of hydroxylysine) |

| Neonatal | Trace levels |

| 80 years | ~5 |

Accumulation in Lens Proteins and Other Tissues

The accumulation of advanced glycation end products is a recognized feature of aging in various tissues. nih.govcloudfront.net In human lens proteins, the related compound N(epsilon)-(Carboxymethyl)lysine (CML) has been shown to increase significantly with age, from trace amounts in infants to approximately 7 mmol/mol of lysine (B10760008) by the age of 80. nih.govnih.gov Given that the accumulation of this compound in skin collagen parallels that of CML, it is plausible that a similar age-dependent accumulation of CMhL occurs in lens proteins and other tissues rich in long-lived proteins. nih.gov

Immunolocalization studies have confirmed the age-dependent increase of CML in a wide range of human tissues, including the lung, heart, kidney, intestine, intervertebral discs, and arteries. nih.govcloudfront.net The presence and accumulation of CML have also been noted in bone collagen, where it is associated with aging and bone frailty. While these findings focus on CML, the concurrent formation and accumulation of CMhL in skin collagen suggest that CMhL may also accumulate in these other tissues as a consequence of aging. nih.gov

Impact on Protein Structure and Function

The functional consequences of this compound modification on proteins are not yet extensively detailed in scientific literature. Much of the existing research on the structural and functional impacts of carboxymethylation of lysine and its hydroxylated counterpart has centered on N(epsilon)-(Carboxymethyl)lysine (CML). Therefore, a detailed, evidence-based account of the specific effects of CMhL remains an area for further investigation.

Effects on Protein Cross-linking and Aggregation

The specific role of this compound in promoting protein cross-linking and aggregation has not been fully elucidated. The broader class of advanced glycation end products is known to contribute to the cross-linking of long-lived proteins like collagen. However, studies focusing specifically on CML have indicated that its formation on certain proteins, such as alphaA- and alphaB-crystallins, does not necessarily lead to high-molecular-weight aggregation. nih.gov Further research is needed to determine the precise contribution of CMhL to these processes.

Modulation of Chaperone-like Activity of Modified Proteins

There is no direct scientific evidence available to date describing the modulation of chaperone-like activity by this compound-modified proteins. Research into the effects of CML has shown that its modification of alphaA- and alphaB-crystallins can, in fact, increase their chaperone-like activity, enhancing their ability to protect other proteins from aggregation. nih.gov It remains to be determined if CMhL modification has a similar, opposing, or negligible effect on the chaperone function of proteins.

Interactions with Cellular Receptors and Signaling Mechanisms

This compound (CMhL), an advanced glycation end product (AGE), exerts its biological effects primarily through interactions with specific cellular receptors, which in turn triggers a cascade of intracellular signaling events. These interactions are fundamental to the role of AGEs in various physiological and pathological processes.

CMhL, along with the structurally similar and more extensively studied compound N(epsilon)-(carboxymethyl)lysine (CML), is recognized as a ligand for the Receptor for Advanced Glycation End Products (RAGE). nih.govnih.gov RAGE is a multi-ligand receptor belonging to the immunoglobulin superfamily of cell surface molecules and is a key mediator of cellular responses to AGEs. jci.org

The binding of AGEs such as CML to RAGE has been demonstrated to be a crucial interaction that initiates cellular signaling. nih.gov Studies have shown that proteins modified by CML, which accumulates in tissues in disorders like diabetes and renal failure, can engage cellular RAGE. nih.gov This engagement is not merely a passive binding but an active process that triggers conformational changes in the receptor, leading to the recruitment of intracellular signaling adaptors. The accumulation of CML in adipose tissue, for example, is mediated by RAGE, highlighting a specific mechanism for ligand trapping and concentration in certain tissues. nih.govmaastrichtuniversity.nl Given that CMhL is a product of glycoxidation that accumulates alongside CML in tissues such as human skin collagen with age, it is understood to participate in this ligand-receptor axis. acs.orgnih.gov The interaction between the diverse family of AGEs and RAGE is considered a central event in amplifying inflammatory responses in conditions where these ligands are abundant. nih.govmdpi.com

Table 1: RAGE Ligand and Cellular Localization

| Ligand Class | Specific Compound Example | Primary Receptor | Key Cellular Localization of Interaction |

|---|---|---|---|

| Advanced Glycation End Products (AGEs) | N(epsilon)-(carboxymethyl)lysine (CML) | RAGE | Endothelial Cells, Macrophages, Adipocytes |

| Advanced Glycation End Products (AGEs) | This compound (CMhL) | RAGE | Endothelial Cells, Smooth Muscle Cells |

The binding of CMhL and other AGEs to RAGE is a critical first step that translates an extracellular signal into an intracellular response, prominently featuring the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a master regulator of inflammation, and its activation is a hallmark of RAGE-mediated cellular stress.

Upon ligand binding, RAGE initiates a complex signaling cascade. This process leads to the activation of various downstream effectors, ultimately converging on the activation of NF-κB. nih.gov The CML-RAGE interaction has been shown to directly activate key cell signaling pathways, including NF-κB, which in turn modulates the expression of a wide array of genes involved in inflammation. nih.govresearchgate.net For instance, the binding of CML to RAGE can induce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This occurs because RAGE activation leads to the phosphorylation and subsequent degradation of IκB proteins, which are the inhibitors of NF-κB. Once IκB is removed, NF-κB is free to translocate into the nucleus, bind to promoter regions of target genes, and initiate their transcription. This creates a positive feedback loop, as the RAGE gene itself contains an NF-κB binding site, meaning that its activation can lead to its own upregulation, further sensitizing the cell to AGEs. mdpi.com

Table 2: Impact of CML/RAGE Signaling on Pro-inflammatory Gene Expression

| Signaling Axis | Key Transcription Factor Activated | Target Genes | Consequence |

|---|---|---|---|

| CML-RAGE | NF-κB | IL-1β, IL-6, TNF-α, VCAM-1 | Upregulation of pro-inflammatory cytokines and adhesion molecules |

A significant consequence of RAGE activation by ligands like CMhL is the induction of cellular oxidative stress, characterized by an increased generation of reactive oxygen species (ROS). nih.govnih.gov This process is intimately linked with the inflammatory signaling pathways activated by the receptor.

The CML/RAGE signaling axis has been shown to induce a calcification cascade in diabetes, a process mediated by ROS and the p38 mitogen-activated protein kinase (p38MAPK) pathway. nih.gov The engagement of RAGE can lead to the activation of cellular enzymes such as NADPH oxidase. nih.gov Activation of NADPH oxidase results in the production of superoxide (B77818) anions, which are then converted to other forms of ROS, including hydrogen peroxide. This surge in intracellular ROS contributes to the pro-inflammatory state by further activating stress-sensitive signaling pathways, including NF-κB. This creates a vicious cycle where AGE-RAGE interaction induces ROS, and the resulting oxidative stress can, in turn, accelerate the formation of more AGEs from proteins, glucose, and lipids. nih.gove-jkfn.org This self-perpetuating cycle of AGE formation, RAGE activation, and ROS generation is thought to be a key driver of tissue damage in chronic diseases. nih.govnih.gov

Pathophysiological Relevance of N Epsilon Carboxymethyl Hydroxylysine

Association with Chronic Degenerative Processes

The slow, progressive accumulation of CMhL within the extracellular matrix and on cellular proteins is a hallmark of chronic degenerative conditions. Its formation is intrinsically linked to the processes of aging and oxidative stress, contributing to the decline of tissue and organ function over time.

The aging process is characterized by a gradual accumulation of molecular damage, and CMhL is a significant contributor to this phenomenon. Research has demonstrated a clear age-dependent increase in CMhL levels in various human tissues.

One of the most well-documented instances of this is in skin collagen. Studies have shown that CMhL, along with the related compound N(epsilon)-(Carboxymethyl)lysine (CML), which is formed from lysine (B10760008), accumulates significantly with age. nih.gov In human skin collagen, CMhL levels increase from trace amounts in infancy to approximately 5 mmol per mol of hydroxylysine by the age of 80. nih.gov This accumulation is attributed to the long half-life of collagen, which allows for sustained exposure to glucose and subsequent oxidative reactions, leading to the formation of CMhL. The presence of CMhL in collagen contributes to the loss of skin elasticity and the formation of wrinkles, which are classic signs of aging.

The accumulation of these AGEs, including CMhL, is not limited to the skin. An age-dependent increase in CML, a closely related AGE, has been observed in a variety of tissues, including the heart, lungs, arteries, and intervertebral discs, suggesting a widespread role for these modifications in the aging of multiple organ systems. nih.govscilit.com

CMhL and other AGEs are not merely markers of aging but are also active participants in the generation of cellular damage through their connection with oxidative stress. The formation of CMhL is itself an oxidative process, and its presence can further propagate oxidative damage in a vicious cycle.

N(epsilon)-(Carboxymethyl)lysine (CML), a well-characterized AGE, is considered a general marker of oxidative stress and long-term protein damage. nih.govresearchgate.net The formation of CML is dependent on oxidative conditions, and its accumulation in tissues reflects a state of heightened oxidative stress. nih.gov Experimental studies have shown that CML can induce intracellular oxidative stress. nih.gov For instance, exposure of human pancreatic beta cells to CML resulted in a significant increase in intracellular reactive oxygen species (ROS). nih.gov This increase in oxidative stress can lead to cellular dysfunction and death. nih.gov

Furthermore, the interaction of AGEs with their cellular receptors, such as the Receptor for Advanced Glycation End products (RAGE), can trigger inflammatory pathways and the production of more ROS, thus amplifying the initial oxidative insult. cabidigitallibrary.org This AGE-RAGE interaction and subsequent oxidative stress are implicated in the pathogenesis of various age-related diseases.

Involvement in Specific Organ System Dysregulation

The deleterious effects of CMhL and other AGEs are particularly evident in organ systems with a high prevalence of long-lived proteins and those susceptible to damage from oxidative stress and chronic inflammation.

The cardiovascular system is highly vulnerable to the detrimental effects of AGE accumulation. High levels of CML have been found within atherosclerotic plaques, indicating a role for glycoxidation in the development of these vascular lesions. nih.govscilit.com Serum levels of CML are significantly elevated in patients with coronary heart disease, even in non-diabetic individuals, suggesting that AGEs are an independent risk factor for cardiovascular events. nih.gov

The accumulation of AGEs in the arterial wall contributes to increased stiffness and reduced elasticity of blood vessels, which are key factors in the development of hypertension and other cardiovascular complications. cabidigitallibrary.org This stiffening is a result of the cross-linking of collagen and elastin (B1584352) fibers by AGEs. cabidigitallibrary.org

In the heart muscle itself, dietary intake of CML has been shown to induce myocardial remodeling in mice, leading to fibrosis, apoptosis (cell death), and hypertrophy (enlargement of cells). wjgnet.com These changes can impair cardiac function and contribute to the progression of heart failure. Furthermore, CML can enhance coronary vasoconstriction, potentially by increasing superoxide (B77818) levels and activating voltage-gated Ca2+ channels, which can reduce blood flow to the heart muscle. semanticscholar.org

The kidneys play a crucial role in filtering waste products from the blood, including free AGEs. However, in conditions of impaired renal function, such as chronic kidney disease (CKD), the clearance of AGEs is reduced, leading to their accumulation in the blood and tissues. nih.gov

Studies have shown that serum levels of CML are significantly higher in patients with CKD compared to individuals with normal kidney function. nih.govresearchgate.netresearcher.life This accumulation is not just a consequence of reduced clearance but also contributes to the progression of kidney disease. In non-diabetic CKD patients, serum CML levels positively correlate with proteinuria and albuminuria, which are markers of kidney damage. nih.gov

The accumulation of AGEs within the kidney tissue itself can lead to structural and functional changes, including thickening of the glomerular basement membrane and mesangial expansion, which can further impair renal function. The interaction of AGEs with renal cells can also stimulate inflammatory pathways, exacerbating kidney tissue damage. researchgate.net

Bone is a dynamic tissue with a significant collagen component that provides its framework and tensile strength. The accumulation of CMhL and CML in bone collagen has significant implications for skeletal health.

Research has demonstrated that CML is present in human bone in quantities 40–100 times greater than pentosidine, another commonly measured AGE. nih.gov The amount of CML in bone increases with age and is more consistently found in the insoluble collagen fraction. cabidigitallibrary.orgnih.gov This accumulation is thought to result from the cross-linking of collagen fibers by AGEs, which makes them resistant to resorption during normal bone turnover. cabidigitallibrary.orgnih.gov

Ocular System: Lens Opacification Mechanisms

The accumulation of advanced glycation end products is a well-established factor in the development of age-related nuclear cataracts. The primary structural proteins of the lens, crystallins, have long lifespans and are therefore susceptible to progressive, non-enzymatic modifications that can lead to aggregation and light scattering, resulting in opacification.

One of the most studied AGEs in the human lens is N(epsilon)-(Carboxymethyl)lysine (CML). Research has shown that CML, an oxidation product of glycated lysine, significantly increases with age in lens proteins. nih.gov However, direct studies detailing the specific accumulation or mechanistic role of N(epsilon)-(Carboxymethyl)hydroxylysine (CMhL) in lens proteins and cataract formation are not extensively documented in current research. nih.govnih.gov

Integumentary System: Dermal Matrix Changes and Skin Aging

The role of this compound in the integumentary system is more clearly defined, with research directly linking its accumulation to age-related changes in the skin's dermal matrix. The skin's primary structural protein, collagen, is particularly vulnerable to glycation and subsequent oxidation over a lifetime.

Detailed analysis of human skin collagen has revealed a significant age-dependent increase in CMhL concentration. nih.gov This accumulation is a direct result of the oxidative cleavage of glycated hydroxylysine residues within the collagen fibers. Research quantifies this increase, showing that CMhL levels rise from trace amounts in neonatal collagen to approximately 5 mmol per mol of hydroxylysine by the age of 80. nih.gov

This progressive modification of the dermal matrix by CMhL contributes to the visible signs of skin aging. The alteration of collagen fibers can lead to decreased elasticity, increased stiffness, and reduced tensile strength of the skin. These structural changes manifest as wrinkles, sagging, and a general loss of youthful skin architecture. The accumulation of CMhL, alongside other AGEs, is a key biomarker of the chemical aging of long-lived proteins in the skin. nih.gov

Table 1: Age-Dependent Accumulation of this compound (CMhL) in Human Skin Collagen

| Age Group | Approximate Concentration of CMhL (mmol/mol hydroxylysine) |

| Infancy | Trace Levels |

| 80 years | ~5.0 |

This data is based on findings from Dunn et al. (1991) reported in Biochemistry. nih.gov

Interplay with Other Advanced Glycation End Products in Pathogenesis

The pathophysiology of aging and chronic diseases is rarely dictated by a single molecular modification. Instead, it involves a complex interplay of various factors. This compound does not act in isolation; its pathological relevance is intertwined with the presence and accumulation of other advanced glycation end products.

While the specific pathological consequences of the CMhL-to-CML ratio have not been defined, the study of other AGE pairs provides a useful paradigm. For instance, researchers have proposed that the ratio of CML to N(epsilon)-(carboxyethyl)lysine (CEL) in tissues could serve as an index to distinguish between different sources of metabolic stress. nih.gov A similar approach could potentially elucidate the specific pathways leading to CMhL formation. The parallel accumulation of CMhL and CML indicates that they are both products of the cumulative, age-related chemical modification of long-lived proteins, contributing collectively to the functional decline of tissues like skin. nih.gov

Research Methodologies and Model Systems for Studying N Epsilon Carboxymethyl Hydroxylysine

In Vitro Experimental Models

In vitro models offer controlled environments to study the specific biochemical pathways of CMhL formation and its direct effects on cells.

The formation of CMhL is a multi-step process involving non-enzymatic glycation followed by oxidation. Model systems designed to study this process typically involve the incubation of a protein rich in hydroxylysine, such as collagen, with a reducing sugar under conditions that promote oxidation.

Key components and findings from these systems include:

Protein Substrates: Type I collagen is a frequently used substrate due to its high content of hydroxylysine residues, which are the direct precursors for CMhL. Other proteins containing hydroxylysine can also be utilized.

Glycating Agents: Glucose is the most physiologically relevant sugar used in these models. The initial reaction forms a Schiff base, which rearranges to an Amadori product on the hydroxylysine residue.

Oxidative Conditions: The conversion of the Amadori product to CMhL requires oxidative cleavage. This is often facilitated by the presence of transition metals (like copper or iron) and oxygen. The reaction is understood to proceed via a free radical mechanism. psu.edu

Reaction Environment: Studies often use phosphate (B84403) buffers at physiological pH (around 7.4) and temperature (37°C) to mimic in vivo conditions. psu.edu The concentration of phosphate can influence the rate of formation. psu.edu

Analytical Detection: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the detection and quantification of CMhL in protein hydrolysates. psu.edunih.gov

A foundational study demonstrated that CMhL, the product of oxidized glycated hydroxylysine, accumulates in parallel with N(epsilon)-(Carboxymethyl)lysine (CML), the product from lysine (B10760008), in human skin collagen. nih.gov This suggests that similar model systems used to study CML formation are applicable to CMhL, with the critical difference being the choice of a hydroxylysine-containing substrate. psu.eduresearchgate.net

Table 1: In Vitro Model System for CMhL Formation

| Component | Example | Purpose |

|---|---|---|

| Protein Source | Bovine Achilles Tendon Collagen | Provides hydroxylysine residues for glycation. |

| Glycating Agent | D-Glucose | Reacts with amino groups on hydroxylysine. |

| Buffer System | 0.2 M Phosphate Buffer (pH 7.4) | Maintains physiological pH; phosphate can catalyze the reaction. |

| Oxidative Stressor | Atmospheric Oxygen, potential trace metals | Drives the oxidative cleavage of the Amadori product to form CMhL. |

| Incubation | 37°C for several weeks | Simulates long-term, physiological conditions. |

| Analysis Method | GC-MS after acid hydrolysis | To identify and quantify the amount of CMhL formed. |

Cell culture models are essential for dissecting the cellular and molecular responses to CMhL. While research has focused more extensively on the related compound CML, the methodologies are directly transferable to the study of CMhL. These models investigate how cells recognize and respond to proteins modified by CMhL.

Cell Types: Relevant cell types for study include endothelial cells, smooth muscle cells, hepatocytes, and phagocytes, as these are involved in the pathologies associated with AGE accumulation, such as vascular complications and inflammation. nih.govnih.gov

Preparation of CMhL-Modified Proteins: To study cellular responses, proteins like albumin are modified in vitro to contain high levels of CMhL. This CMhL-protein is then purified and added to the cell culture medium.

Cellular Responses: A primary focus is the interaction of CMhL-modified proteins with the Receptor for Advanced Glycation End Products (RAGE). nih.gov Studies on CML have shown that its binding to RAGE activates key inflammatory signaling pathways, such as NF-κB, leading to the upregulation of pro-inflammatory genes. nih.govnih.gov For example, incubating hepatocytes with CML-albumin has been shown to increase the expression of RAGE itself, as well as inflammatory markers like PAI-1 and IL-6. nih.govrug.nl It is hypothesized that CMhL would elicit similar RAGE-dependent inflammatory responses.

In Vivo Animal Models

Animal models, particularly rodents, are indispensable for studying the long-term accumulation and systemic pathological consequences of CMhL in a physiological context.

The accumulation of AGEs, including CMhL, is a hallmark of aging and is accelerated in metabolic disorders like diabetes. nih.govresearchgate.net Rodent models are widely used to investigate these processes.

Aging Models: Studies using Wistar rats of different ages (e.g., 8 months vs. 2 years) have demonstrated a significant age-related increase in the accumulation of CML in various tissues. cabidigitallibrary.org A key study on human skin collagen found that CMhL levels increase significantly with age, rising from trace amounts in infants to approximately 5 mmol per mol of hydroxylysine by age 80. nih.gov This parallels the age-dependent increase of CML. nih.govnih.govresearchgate.net Rodent aging models provide a platform to study the kinetics and consequences of this accumulation over a shorter lifespan.

Metabolic Disorder Models: Genetically diabetic models (e.g., db/db mice) or diet-induced obesity models are used to study accelerated AGE formation. semanticscholar.org Research has shown that CML accumulates to a greater extent in diabetic patients and is linked to complications. nih.govresearchgate.net While specific data on CMhL in these rodent models is less common, they represent critical systems for investigating how metabolic dysfunction accelerates CMhL formation in tissues rich in hydroxylated collagen, such as cartilage and bone.

Table 2: CMhL and CML Accumulation in Human Skin Collagen with Age

| Age Group | N(epsilon)-(Carboxymethyl)lysine (CML) (mmol/mol lysine) | N(epsilon)-(Carboxymethyl)hydroxylysine (CMhL) (mmol/mol hydroxylysine) |

|---|---|---|

| Neonatal | Trace Levels | Trace Levels |

| 80 years | ~1.5 | ~5.0 |

Source: Adapted from Dunn et al. (1991), Biochemistry. nih.gov

Different tissues accumulate CMhL at varying rates, depending on the turnover rate of their constituent proteins and their hydroxylysine content. Animal models allow for the detailed study of this tissue-specific deposition.

Methodologies: Immunohistochemistry with specific antibodies against CMhL and mass spectrometry of tissue hydrolysates are the primary methods for determining its distribution and concentration. nih.govcabidigitallibrary.org

Target Tissues: CMhL is expected to accumulate predominantly in long-lived proteins rich in hydroxylated collagen. nih.gov Therefore, key tissues for investigation in animal models include skin, bone, cartilage, tendons, and basement membranes of the kidney and blood vessels. nih.gov Studies on CML have documented its presence in atherosclerotic plaques, foam cells, and the arterial wall, indicating its role in vascular pathology. nih.gov Similar investigations into CMhL distribution are critical for understanding its specific contribution to tissue damage. For instance, studies in rats have shown that CML accumulates in oral cavity tissues as well as other organs in an age-dependent manner. cabidigitallibrary.org

Inflammation creates an environment of high oxidative stress, which can accelerate the conversion of Amadori products to AGEs like CMhL.

Inflammatory Models: Animal models where inflammation is induced, for example through the administration of lipopolysaccharide (LPS) or in models of chronic inflammatory diseases like arthritis or nonalcoholic fatty liver disease (NAFLD), can be used to study this link. nih.govmaastrichtuniversity.nl

Research Findings: Studies on NAFLD have shown a significant association between the grade of hepatic inflammation and the accumulation of CML in the liver. nih.govrug.nlmaastrichtuniversity.nl In these models, CML accumulation is linked to the upregulation of inflammatory markers. nih.gov Given that CMhL formation is also an oxidative process, it is highly probable that its formation is also enhanced in inflammatory states, particularly in inflamed connective tissues with high collagen content. These models provide a valuable tool to test this hypothesis and to explore the role of CMhL in perpetuating inflammatory cycles in chronic disease.

Advanced Approaches in Mechanistic Investigations

Isotope-Dilution Techniques for Turnover Studies

Isotope-dilution mass spectrometry stands as a gold-standard analytical technique for the precise quantification of CMhL and for studying its turnover in biological systems. This method offers high sensitivity and specificity, allowing for the accurate measurement of the rate at which CMhL-modified proteins are synthesized and degraded.

The core principle of this technique involves the use of a stable isotope-labeled internal standard of CMhL, such as deuterium-labeled CMhL (d-CMhL). This standard is chemically identical to the naturally occurring CMhL but has a higher mass due to the presence of heavy isotopes. A known amount of the internal standard is added to a biological sample (e.g., tissue homogenate, plasma) at the beginning of the sample preparation process.

Following protein hydrolysis, which releases the amino acid adducts, the mixture of labeled and unlabeled CMhL is analyzed by mass spectrometry, often coupled with liquid chromatography (LC-MS/MS) for enhanced separation and detection. The mass spectrometer distinguishes between the natural and the isotope-labeled CMhL based on their mass-to-charge ratio. By comparing the signal intensities of the two forms, the absolute concentration of CMhL in the original sample can be determined with high accuracy.

Turnover studies, which investigate the dynamics of a molecule in a biological system, can be conducted by introducing isotopically labeled precursors (e.g., labeled amino acids or glucose) into a model system, such as cell cultures or laboratory animals. Over time, these labeled precursors are incorporated into proteins and may subsequently be modified to form labeled CMhL. By tracking the appearance and disappearance of the labeled CMhL using isotope-dilution mass spectrometry, researchers can calculate the rates of formation and degradation of this AGE. This provides valuable insights into the dynamics of protein glycation and the capacity of biological systems to repair or remove such modifications.

Table 1: Key Steps in Isotope-Dilution Mass Spectrometry for CMhL Analysis

| Step | Description |

| Sample Preparation | Biological samples (tissues, fluids) are collected. |

| Internal Standard Spiking | A precise amount of stable isotope-labeled CMhL (e.g., d4-CMhL) is added. |

| Protein Hydrolysis | Proteins are broken down into their constituent amino acids, releasing CMhL. |

| Purification | The sample is purified to remove interfering substances. |

| LC-MS/MS Analysis | The sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer. |

| Quantification | The ratio of native CMhL to the labeled internal standard is measured to determine the concentration. |

Gene Expression and Proteomic Profiling in Response to AGE Accumulation

Gene Expression Profiling:

The interaction of AGEs with their receptors, most notably the Receptor for Advanced Glycation End Products (RAGE), triggers intracellular signaling cascades. nih.gov One of the key pathways activated is the nuclear factor-kappa B (NF-κB) pathway. nih.gov Upon activation, NF-κB translocates to the nucleus and induces the transcription of a wide array of genes involved in inflammation, immune responses, and cell survival.

To study these changes in gene expression, researchers utilize techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression of specific target genes, and more global approaches like DNA microarrays and RNA sequencing (RNA-Seq) to obtain a comprehensive profile of all genes that are up- or downregulated in response to CMhL or other AGEs. These analyses can reveal novel pathways and molecular players involved in the cellular response to glycation.

Proteomic Profiling:

Proteomics allows for the large-scale study of proteins and their modifications within a cell or organism. In the context of CMhL research, proteomic approaches are invaluable for identifying which proteins are susceptible to modification by CMhL and for understanding the functional consequences of this modification. arvojournals.orgnih.govnih.govwalshmedicalmedia.com

Methodologies such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry, or more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based shotgun proteomics, are employed to identify and quantify thousands of proteins in a sample. arvojournals.orgwalshmedicalmedia.com By comparing the proteomes of cells or tissues exposed to high levels of AGEs with control samples, researchers can identify proteins that are differentially expressed or post-translationally modified.

Furthermore, specialized proteomic techniques can be used to specifically enrich for and identify proteins that have been modified by AGEs. This can involve the use of antibodies that recognize specific AGEs or chemical enrichment strategies. Identifying the specific sites of CMhL modification on a protein is crucial for understanding how this modification might alter the protein's structure, function, and interaction with other molecules.

The integration of gene expression and proteomic data provides a powerful, multi-faceted view of the cellular response to AGE accumulation. For instance, an increase in the expression of a particular gene identified through RNA-Seq can be correlated with an increase in the abundance of the corresponding protein as measured by proteomics. This integrated approach is essential for building a complete picture of the molecular mechanisms underlying the biological effects of this compound.

Table 2: Examples of Cellular Responses to AGEs Identified Through Gene and Protein Profiling

| Cellular Process | Key Genes/Proteins Affected | Research Finding |

| Inflammation | NF-κB, VCAM-1 | AGEs, including CML, activate the NF-κB signaling pathway, leading to the upregulation of adhesion molecules like VCAM-1. nih.gov |

| Oxidative Stress | N/A | The accumulation of AGEs is associated with increased oxidative stress, though specific gene/protein markers can vary. |

| Protein Folding | Protein Disulfide Isomerase | Proteomic studies have identified protein disulfide isomerase as a target for modification by AGE precursors. arvojournals.org |

| Cytoskeleton | α/β-tubulin, β-actin | The cytoskeletal proteins α/β-tubulin and β-actin have been identified as being modified by AGE precursors in cells exposed to high glucose. arvojournals.org |

Future Research Directions and Conceptual Therapeutic Implications

Elucidating the Precise Degradation and Turnover Mechanisms

The mechanisms governing the degradation and turnover of CMhL in vivo are largely unknown. While it is understood that AGEs, once formed on long-lived proteins like collagen, are persistent, the pathways for their eventual breakdown and clearance are not well-defined. Research on CML, formed from fructoselysine, has shown that it can be a product of oxidative degradation. nih.govpsu.edusc.edu However, it is unclear if CMhL undergoes similar or distinct degradation processes.

Future research must focus on identifying the catabolic pathways for CMhL. Key questions to be addressed include:

What is the biological half-life of CMhL-modified proteins in different tissues?

Are there specific proteases or cellular mechanisms, such as lysosomal degradation, that preferentially target and degrade proteins containing CMhL adducts?

To what extent is free CMhL released into circulation following protein turnover, and how is it subsequently metabolized or excreted?

Understanding these fundamental processes is a prerequisite for developing strategies to enhance the clearance of this potentially detrimental modification.

Identifying Novel Enzymatic Pathways Involved in Metabolism

Currently, there is a significant lack of knowledge regarding specific enzymatic pathways that may metabolize CMhL. For other AGEs, some enzymatic activities have been proposed to play a role in detoxification or repair, but no such enzymes have been identified for CMhL. The discovery of enzymes that could recognize and either repair the modified hydroxylysine residue or cleave the CMhL adduct from proteins would be a major breakthrough.

Future investigations should aim to:

Screen for novel enzymatic activities in mammalian tissues that can act on CMhL-modified substrates.

Utilize proteomic and metabolomic approaches to identify potential metabolites of CMhL that could indicate enzymatic processing.

Investigate whether known enzyme systems that handle oxidative damage or modify amino acids could have a yet-unrecognized activity towards CMhL.

Identifying such enzymatic pathways would not only clarify the metabolic fate of CMhL but also present novel targets for therapeutic intervention aimed at reducing its accumulation.

Exploring the Role of Gut Microbiota in Dietary N(epsilon)-(Carboxymethyl)lysine Processing

While CMhL is formed endogenously, AGEs are also consumed in the diet, particularly in heat-treated foods. The role of the gut microbiota in processing dietary AGEs is an emerging area of interest. Studies on the related compound, N(epsilon)-(carboxymethyl)lysine (CML), have shown that intestinal bacteria are capable of its degradation. nih.gov For instance, research has identified specific bacterial taxa, such as Oscillibacter and Cloacibacillus evryensis, that can metabolize CML under anaerobic conditions. nih.gov Furthermore, dietary forms of CML have been shown to modulate the gut microbiota composition. nih.gov

However, it is currently unknown if the gut microbiota can similarly process dietary CMhL. This is a critical area for future research. Studies should be designed to:

Investigate the capacity of human gut microbiota to degrade CMhL in vitro and in vivo.

Identify specific bacterial species and enzymatic pathways responsible for CMhL metabolism.

Determine how dietary CMhL might influence the composition and function of the gut microbiome.

The table below illustrates the types of microbial changes observed with dietary CML, providing a framework for future studies on CMhL.

| Dietary Compound | Bacterial Genus Affected | Observed Effect |

| Free N(epsilon)-(Carboxymethyl)lysine | Blautia, Faecalibacterium, Agathobacter, Roseburia | Increased relative abundance |

| Bound N(epsilon)-(Carboxymethyl)lysine | Akkermansia | Increased relative abundance |

This table shows findings for N(epsilon)-(Carboxymethyl)lysine and is presented as a conceptual model for future N(epsilon)-(Carboxymethyl)hydroxylysine research. nih.gov

Developing Strategies to Modulate Endogenous Accumulation

The age-dependent accumulation of CMhL suggests that endogenous formation outpaces its clearance over time. nih.gov Developing strategies to slow this accumulation is a key therapeutic goal. Research into inhibiting the formation of CML has identified several potential avenues, including the use of compounds that trap reactive carbonyl species or scavenge free radicals. nih.gov Similar approaches could be explored for CMhL.

Future research should focus on:

Identifying specific precursors and reaction mechanisms leading to CMhL formation in vivo.

Screening for and developing inhibitors that can specifically block the glycation of hydroxylysine or its subsequent oxidation to CMhL.

Investigating dietary and lifestyle interventions that may reduce the systemic oxidative stress that likely contributes to CMhL formation. nih.gov

These strategies could potentially mitigate the long-term accumulation of CMhL and associated tissue damage.

Integrating this compound Research into Systems Biology Frameworks

To fully comprehend the biological significance of CMhL, it is essential to move beyond studying it in isolation and instead integrate it into a broader systems biology context. This involves understanding how the accumulation of CMhL relates to other molecular, cellular, and physiological changes that occur with aging and in disease states.

A systems biology approach would entail:

Correlating tissue levels of CMhL with comprehensive transcriptomic, proteomic, and metabolomic data sets.

Developing computational models to predict how CMhL accumulation might perturb cellular signaling networks and metabolic pathways.

Investigating the interplay between CMhL and other AGEs, as well as markers of oxidative stress and inflammation, to understand their combined impact on tissue function.

By placing CMhL within these larger biological networks, researchers can better elucidate its role as a biomarker and potential mediator of age-related pathologies, ultimately guiding the development of more holistic and effective therapeutic strategies.

Q & A

Q. What methodologies are recommended for quantifying N(epsilon)-(Carboxymethyl)hydroxylysine (CMH) in biological samples, and how do their sensitivities compare?

- Methodological Answer : CMH is typically quantified using immunoassays (ELISA) with monoclonal antibodies (e.g., Anti-CML/Carboxymethyl Lysine antibodies like ab27685 or ab30922), which target CMH epitopes in proteins . For higher specificity, LC-MS/MS is preferred, especially when distinguishing CMH from structurally similar AGEs (e.g., CML or CEL) .

- Key Parameters:

- ELISA : Detection limit ~0.1–0.5 µg/ml; cross-reactivity with other AGEs requires validation .

- LC-MS/MS : Achieves picomolar sensitivity but requires derivatization (e.g., using dansyl chloride) for optimal ionization .

- Validation: Include internal standards (e.g., isotopically labeled CMH) to correct for matrix effects .

Q. How do non-enzymatic glycation pathways contribute to CMH formation, and what experimental models can replicate these conditions?

- Methodological Answer : CMH forms via oxidative cleavage of fructoselysine intermediates during the Maillard reaction. This process is accelerated by reactive carbonyl species (e.g., glyoxal) and oxidative stress .

- In Vitro Models:

- Incubate collagen or albumin with glucose (10–100 mM) under physiological conditions (pH 7.4, 37°C) for 1–4 weeks. Monitor CMH via HPLC or immunoassays .

- Add redox-active metals (e.g., Fe³⁺) to simulate oxidative environments .

- In Vivo Models: Use diabetic rodents (e.g., streptozotocin-induced rats) to study age-dependent CMH accumulation in skin collagen or plasma .

Q. What factors explain tissue-specific differences in CMH accumulation observed in human studies?

- Methodological Answer : CMH accumulates preferentially in long-lived proteins like skin collagen due to slower turnover rates, as shown in human studies where CMH levels increased by ~2.5-fold between ages 20–80 . In contrast, plasma CMH reflects short-term glycemic control and oxidative stress .

- Experimental Design:

- Compare CMH in skin biopsies (via immunohistochemistry) vs. plasma (via ELISA) in longitudinal cohorts. Adjust for confounders like renal function (eGFR) and lipid profiles .

Advanced Research Questions

Q. How can researchers design experiments to investigate CMH’s role in diabetic retinopathy or nephropathy pathogenesis?

- Methodological Answer :

- Animal Models : Inject CMH-modified albumin into diabetic rats and assess retinal/renal vascular permeability (e.g., Evans blue leakage) and inflammatory markers (e.g., VEGF, TNF-α) .

- Mechanistic Studies:

- Use receptor-blocking assays (e.g., anti-RAGE antibodies) to confirm CMH-RAGE signaling in endothelial cells .

- Measure CMH-induced ROS production via DCFH-DA fluorescence in cultured podocytes .

Q. How should contradictory data on CMH’s correlation with disease severity be addressed?

- Methodological Answer : Contradictions often arise from heterogeneous sample processing or assay specificity . For example:

- Sample Handling: Plasma CMH is artifactually elevated if stored at room temperature due to ongoing glycation. Use EDTA tubes and freeze samples at -80°C immediately .

- Assay Validation: Cross-validate ELISA results with LC-MS/MS in a subset of samples to rule out cross-reactivity with CML .

- Statistical Adjustments: In epidemiological studies, adjust for covariates like age, eGFR, and smoking status to isolate CMH’s independent effects .

Q. What strategies can simulate long-term CMH accumulation in vitro for aging studies?

- Methodological Answer : Use advanced glycation end-product (AGE)-enriched matrices :

- Incubate collagen with CMH (50–200 µM) for 6–12 months under physiological conditions. Monitor structural changes via FTIR (e.g., Amide I band shifts) .

- Apply mechanical stress (e.g., cyclic stretching) to mimic age-related tissue stiffening and assess CMH’s impact on matrix elasticity .

Q. How does CMH interact with other AGEs (e.g., CML, pentosidine) in pathological processes?

- Methodological Answer :

- Competitive Binding Assays : Co-incubate CMH and CML with RAGE-expressing cells (e.g., HEK293-RAGE). Measure NF-κB activation (luciferase reporter) to determine ligand preference .

- Synergy Studies : Administer CMH + CML to diabetic mice and quantify synergistic effects on glomerulosclerosis (e.g., PAS staining) .

Q. What experimental approaches can identify therapeutic targets to reduce CMH formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.